6-Chloropyrazolo[1,5-a]pyrimidin-3-amine
Description
Structure
3D Structure
Properties
CAS No. |
1780545-52-9 |
|---|---|
Molecular Formula |
C6H5ClN4 |
Molecular Weight |
168.58 g/mol |
IUPAC Name |
6-chloropyrazolo[1,5-a]pyrimidin-3-amine |
InChI |
InChI=1S/C6H5ClN4/c7-4-1-9-6-5(8)2-10-11(6)3-4/h1-3H,8H2 |
InChI Key |
ZQOZAOYBPVQHNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chloropyrazolo 1,5 a Pyrimidin 3 Amine and Its Analogs
General Synthetic Routes to the Pyrazolo[1,5-a]pyrimidine (B1248293) Ring System
The construction of the fused pyrazolo[1,5-a]pyrimidine ring system is a well-established area of synthetic organic chemistry, with several convergent and efficient strategies available. nih.gov These methods offer versatility in introducing a wide array of substituents onto the bicyclic core, allowing for the fine-tuning of its physicochemical and biological properties. nih.gov
Cyclization Reactions Involving 5-Aminopyrazoles
A predominant and highly adaptable strategy for the synthesis of pyrazolo[1,5-a]pyrimidines involves the cyclocondensation of 5-aminopyrazole precursors with suitable three-carbon synthons. nih.govnih.gov This approach leverages the nucleophilic character of the 5-aminopyrazole to construct the pyrimidine (B1678525) ring.
The reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents, such as enaminones, is a cornerstone in the synthesis of the pyrazolo[1,5-a]pyrimidine core. nih.govacs.org This reaction typically proceeds through an initial nucleophilic attack of the exocyclic amino group of the pyrazole (B372694) onto one of the carbonyl carbons of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the fused heterocyclic system. nih.gov The choice of the β-dicarbonyl compound or enaminone directly dictates the substitution pattern on the pyrimidine portion of the molecule. nih.gov For instance, the use of unsymmetrical β-dicarbonyl compounds can lead to regioisomeric products, the formation of which is often influenced by the reaction conditions and the nature of the substituents on both reactants. sciengine.com
Microwave-assisted organic synthesis has been shown to be an effective technique for accelerating these condensation reactions, often leading to higher yields and shorter reaction times. nih.gov For example, the microwave-assisted reaction of 5-amino-1H-pyrazoles with β-enaminones can be followed by in-situ electrophilic substitution to introduce functionalities at the 3-position of the pyrazolo[1,5-a]pyrimidine ring. rsc.org
| 5-Aminopyrazole Derivative | β-Dicarbonyl/Enaminone Partner | Key Reaction Conditions | Resulting Substitution Pattern |
|---|---|---|---|
| 3-Substituted-5-amino-1H-pyrazoles | 2-Acetylcyclopentanone | Not specified | Regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines |
| 5-Amino-1H-pyrazoles | 3-Oxo-2-(2-arylhydrazinylidene) butanenitriles | Microwave irradiation, solvent-free | Functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines |
| Amino pyrazoles | Enaminones or chalcones with sodium halides | Potassium persulfate (K2S2O8) | 3-Halo-pyrazolo[1,5-a]pyrimidine derivatives via oxidative halogenation |
Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecular architectures, including the pyrazolo[1,5-a]pyrimidine scaffold. nih.govsemanticscholar.org These one-pot reactions involve the combination of three or more starting materials to form a final product that incorporates structural elements from each of the initial reactants. mdpi.com A common MCR strategy for pyrazolo[1,5-a]pyrimidines involves the condensation of a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound. semanticscholar.org The reaction is believed to proceed through the initial formation of an arylidene intermediate from the aldehyde and the active methylene compound, followed by a Michael addition of the 5-aminopyrazole and subsequent cyclization. semanticscholar.org
| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product Type |
|---|---|---|---|---|
| 5-Aminopyrazole | Aromatic Aldehyde | Meldrum's Acid | Ethanol (B145695) | Dihydropyrazolo[1,5-a]pyrimidines |
| 6-Amino-1,3-dimethyluracil | N,N-dimethylformamide dimethyl acetal | Substituted 4-formyl-1H-pyrazoles and primary aromatic amines | [Bmim]FeCl4 (ionic liquid) | Pyrazole-based pyrimido[4,5-d]pyrimidines |
Cascade reactions, also known as tandem or domino reactions, provide an elegant and efficient means of constructing complex molecules through a series of intramolecular transformations initiated by a single event. While less commonly reported for the direct synthesis of 6-Chloropyrazolo[1,5-a]pyrimidin-3-amine, cascade cyclizations are a viable strategy for building the core pyrazolo[1,5-a]pyrimidine system. These reactions can be designed to proceed through various intermediates, and the final structure is assembled in a highly controlled manner.
Synthesis from Cyanoacetohydrazide and Push-Pull Systems
An alternative synthetic route to the pyrazolo[1,5-a]pyrimidine core involves the use of cyanoacetohydrazide as a key building block. This method circumvents the pre-synthesis of a 5-aminopyrazole intermediate. The reaction of cyanoacetohydrazide with push-pull alkenes, such as ketene (B1206846) dithioacetals, in a dipolar aprotic solvent like dimethylformamide, can directly lead to the formation of substituted pyrazolo[1,5-a]pyrimidines. This approach is often simpler and faster than traditional methods.
Specific Functionalization and Derivatization Strategies for this compound
Once the pyrazolo[1,5-a]pyrimidine core is established, further modifications can be made to introduce or alter functional groups. For a molecule such as this compound, both the chloro and amino substituents serve as handles for a variety of chemical transformations.
The introduction of the chlorine atom at the 6-position can potentially be achieved through the chlorination of a corresponding pyrazolo[1,5-a]pyrimidin-6-one precursor using reagents like phosphorus oxychloride (POCl₃). nih.gov The synthesis of the 6-oxo intermediate could be accomplished by the cyclization of a suitable 5-aminopyrazole with a malonic acid derivative.
The amino group at the 3-position can be introduced through various methods, including the use of a 3,5-diaminopyrazole derivative as the starting material in the cyclization step. rsc.org Alternatively, a nitro group could be introduced at the 3-position and subsequently reduced to the amine. rsc.org
Derivatization of this compound can be envisioned at both the 6-chloro and 3-amino positions. The chlorine atom at the 6-position is expected to be susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents such as amines, alcohols, and thiols. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could also be employed to form carbon-carbon or carbon-nitrogen bonds at this position. nih.govencyclopedia.pub
Introduction and Manipulation of Halogen Substituents (e.g., Chlorine at Position 6)
The introduction of halogen atoms, such as chlorine at the 6-position of the pyrazolo[1,5-a]pyrimidine scaffold, is a critical step in the synthesis of many derivatives, providing a handle for further functionalization. One common strategy involves the cyclocondensation of 3-amino-1H-pyrazoles with appropriate 1,3-dielectrophiles. For instance, the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine (B109427) has been shown to be regioselective, leading to the substitution of the chlorine at the 4-position, highlighting the differential reactivity of halogen substituents on the pyrimidine ring. mdpi.com
Recent advancements have focused on direct and regioselective halogenation methods. An environmentally friendly approach for the C3 halogenation of pyrazolo[1,5-a]pyrimidines utilizes potassium halide salts and a hypervalent iodine(III) reagent in water at ambient temperature. rsc.org This method provides C3 halogenated products in good to excellent yields and is noted for its practicality and use of non-toxic reagents. rsc.org Another innovative one-pot methodology for synthesizing 3-halo-pyrazolo[1,5-a]pyrimidine derivatives involves the three-component reaction of amino pyrazoles, enaminones (or chalcones), and sodium halides, promoted by K₂S₂O₈. nih.gov This process proceeds through a cyclocondensation followed by oxidative halogenation. nih.gov
The choice of halogenating agent and reaction conditions can control the degree of halogenation. For example, varying the ratio of pyrazolo[1,5-a]pyrimidines to N-iodosuccinimide (NIS) can achieve selective mono- or di-iodination. researchgate.net In contrast, reactions with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) tend to yield dibrominated or dichlorinated products, respectively. researchgate.net
Table 1: Comparison of Halogenation Methods for Pyrazolo[1,5-a]pyrimidines
| Method | Halogen Source | Key Features | Reference |
|---|---|---|---|
| Hypervalent Iodine-Mediated | Potassium Halides/PIDA | Green solvent (water), ambient temperature, high regioselectivity for C3. | rsc.org |
| Oxidative Halogenation | Sodium Halides/K₂S₂O₈ | One-pot, three-component reaction, applicable to enaminones and chalcones. | nih.gov |
| Electrophilic Halogenation | N-Halosuccinimides (NXS) | Control over mono- and di-halogenation by varying reactant ratios. | researchgate.net |
Strategies for Derivatization of the Amino Group at Position 3
The amino group at the 3-position of the pyrazolo[1,5-a]pyrimidine core is a key site for derivatization to modulate the biological activity of these compounds. A variety of synthetic strategies have been developed to introduce diverse functionalities at this position.
One straightforward approach involves the reaction of 3-aminopyrazole (B16455) precursors with various reagents to construct the pyrimidine ring with the desired substituent already in place. For example, reacting 3-amino-1H-pyrazole-4-carbonitriles with nonsymmetrical dielectrophiles under microwave irradiation can lead to the regiospecific synthesis of substituted pyrazolo[1,5-a]pyrimidines. mdpi.com
Furthermore, the amino group can be introduced or modified on a pre-formed pyrazolo[1,5-a]pyrimidine scaffold. An efficient method for the synthesis of 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines utilizes a microwave-assisted copper-catalyzed Ullmann-type coupling of various amines to 5-amino-3-bromo-substituted precursors. nih.gov This method is notable for its short reaction times, excellent yields, and broad substrate scope, accommodating primary and secondary alkylamines as well as aryl- and heteroarylamines. nih.gov
In the context of drug discovery, particularly for Tropomyosin Receptor Kinase (Trk) inhibitors, derivatization of the 3-position has been extensively explored. The introduction of a picolinamide (B142947) moiety at this position has been shown to significantly enhance Trk inhibitory activity. nih.gov Structure-activity relationship (SAR) studies have revealed that the presence of an amino group at the second position and a carboxamide at the third position can enhance Trk inhibition. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated pyrazolo[1,5-a]pyrimidines, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in creating diverse libraries of compounds for biological screening.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to introduce aryl and heteroaryl groups. For instance, 3-iodo-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine has been successfully coupled with phenylboronic acid to yield the corresponding 3-phenyl derivative in good yield. rsc.org This reaction is also effective for functionalizing the 5-position of the pyrazolo[1,5-a]pyrimidine core. nih.gov
Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties. The coupling of 3-iodo pyrazolo[1,5-a]pyrimidines with terminal alkynes, such as phenylacetylene, proceeds efficiently in the presence of a palladium catalyst to afford the corresponding 3-alkynyl derivatives. rsc.orgnih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming C-N bonds. It has been employed in the synthesis of various aminated pyrazolo[1,5-a]pyrimidine derivatives. For the synthesis of PI3Kδ inhibitors, a general procedure for the Buchwald-Hartwig reaction involves heating a 5-chloro-pyrazolo[1,5-a]pyrimidine with an amine in the presence of a palladium catalyst and a phosphine (B1218219) ligand under microwave irradiation. mdpi.com
Table 2: Examples of Cross-Coupling Reactions on Halogenated Pyrazolo[1,5-a]pyrimidines
| Reaction | Substrate | Coupling Partner | Catalyst System | Product | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 3-Iodo-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine | Phenylboronic acid | Pd catalyst | 3-Phenyl-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine | rsc.org |
| Sonogashira | 3-Iodopyrazolo[1,5-a]pyrimidine | Phenylacetylene | Pd catalyst | 3-(Phenylethynyl)pyrazolo[1,5-a]pyrimidine | rsc.org |
| Buchwald-Hartwig | 5-Chloro-pyrazolo[1,5-a]pyrimidine | Amine | Pd₂(dba)₃/Xantphos | 5-Amino-pyrazolo[1,5-a]pyrimidine | mdpi.com |
Regioselective Functionalization Techniques
Regioselectivity is a critical aspect of the synthesis of complex pyrazolo[1,5-a]pyrimidine derivatives, as the biological activity can be highly dependent on the substitution pattern. Several techniques have been developed to control the regioselectivity of reactions on this scaffold.
The cyclocondensation reaction between 5-amino-1H-pyrazoles and β-dicarbonyl compounds is a fundamental method for constructing the pyrazolo[1,5-a]pyrimidine core, and the choice of reactants can influence the regioselectivity. nih.gov For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds can lead to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines. nih.gov
Direct C-H functionalization offers an atom-economical approach to regioselective synthesis. A notable example is the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines using a hypervalent iodine(III) reagent, which exclusively targets the C3 position. rsc.org This high regioselectivity is a significant advantage for subsequent derivatization.
In the context of nucleophilic substitution on di-halogenated pyrazolo[3,4-d]pyrimidines, such as 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, the reaction with methylamine proceeds regioselectively at the C4 position, demonstrating the inherent reactivity differences between the two chloro-substituted positions. mdpi.com
Advanced and Sustainable Synthetic Approaches
In recent years, there has been a growing emphasis on the development of more efficient and environmentally friendly synthetic methods. Microwave-assisted synthesis and sonochemistry have emerged as powerful tools in this regard.
Microwave-Assisted Synthetic Protocols
Microwave irradiation has been shown to significantly accelerate reaction times, improve yields, and enhance the regioselectivity of reactions in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov
A microwave-assisted, solvent-free approach has been developed for the regioselective synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. nih.gov This method involves the cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles, achieving high yields and purity in a short reaction time. nih.gov
Microwave heating is also effectively employed in transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination of 5-chloro-pyrazolo[1,5-a]pyrimidines is often carried out under microwave irradiation to reduce reaction times and improve efficiency. mdpi.com Similarly, a microwave-assisted methodology has been developed for the synthesis of 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines via a copper-catalyzed Ullmann-type coupling. nih.gov
The synthesis of pyrazolo[1,5-a] nih.govnih.govencyclopedia.pubtriazines, which are structurally related to pyrazolo[1,5-a]pyrimidines, also benefits from microwave assistance. For example, the bromination of 4-chloro-2-(methylsulfanyl)pyrazolo[1,5-a] nih.govnih.govencyclopedia.pubtriazine with N-bromosuccinimide under microwave irradiation proceeds in excellent yield. mdpi.com
Sonochemical Synthetic Methodologies
Sonochemistry, the application of ultrasound to chemical reactions, offers another green and efficient synthetic approach. Ultrasound irradiation can enhance reaction rates and yields by promoting mass transfer and generating localized high temperatures and pressures.
A highly efficient, one-pot sonochemical synthetic strategy has been developed for the synthesis of polysubstituted pyrazolo[1,5-a]pyridines, which are analogs of pyrazolo[1,5-a]pyrimidines. nih.gov This method involves a catalyst-free [3+2] cycloaddition and produces excellent yields. nih.gov
More directly, pyrazolo[1,5-a]pyrimidines have been synthesized via an ultrasonic sonochemical method involving the cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole. researchgate.net This methodology is characterized by its simple procedure, easy work-up, mild conditions, short reaction times (5 minutes), and satisfactory yields (61-98%). researchgate.net
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine |
| 3-Halo-pyrazolo[1,5-a]pyrimidine |
| 3-Iodo-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine |
| 5-Amino-3-bromo-substituted pyrazolo[1,5-a]pyrimidines |
| 3-Phenyl-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine |
| 3-(Phenylethynyl)pyrazolo[1,5-a]pyrimidine |
| 5-Chloro-pyrazolo[1,5-a]pyrimidine |
| 5-Amino-pyrazolo[1,5-a]pyrimidine |
| Cyclopentapyrazolo[1,5-a]pyrimidines |
| 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines |
| 4-Chloro-2-(methylsulfanyl)pyrazolo[1,5-a] nih.govnih.govencyclopedia.pubtriazine |
Green Chemistry Principles in Synthesis
The growing emphasis on sustainable chemical manufacturing has led to the integration of green chemistry principles in the synthesis of pharmacologically important molecules like pyrazolo[1,5-a]pyrimidines. researchgate.netrasayanjournal.co.in These principles aim to reduce or eliminate the use and generation of hazardous substances, minimize waste, and improve energy efficiency. rasayanjournal.co.in The synthesis of this compound and its analogs has benefited from such eco-friendly approaches, including the use of alternative energy sources, green solvents, and solvent-free reaction conditions. nih.govrsc.org
Several green strategies have been developed for the efficient synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov These methods often result in higher yields, shorter reaction times, and simpler work-up procedures compared to traditional synthetic routes. rasayanjournal.co.inrsc.org Key green approaches include microwave-assisted synthesis, the use of ultrasound, reactions in aqueous media or alternative solvents like Polyethylene Glycol (PEG), and solvent-free protocols. rsc.orgjocpr.combme.hu
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a valuable tool in the synthesis of pyrazolo[1,5-a]pyrimidines, offering enhanced reaction rates, higher yields, and a reduced environmental impact. nih.govrsc.org This technique is advantageous for optimizing green chemistry principles as it often requires less solvent or can be performed under solvent-free conditions, contributing to more environmentally friendly processes. rsc.org The energy efficiency of microwave systems also supports sustainability by reducing energy consumption compared to conventional heating methods. nih.gov
For instance, a microwave-assisted approach was successfully used to regioselectively synthesize functionalized pyrazolo[1,5-a]pyrimidin-7-amines through the cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles under solvent-free conditions. nih.govrsc.org This method proved key to achieving high yields and purity in a short reaction time. rsc.org
Ultrasound-Assisted Synthesis
Ultrasonic irradiation is another green technique employed for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. This method minimizes environmental impact by often using aqueous media and reducing reaction times. bme.hu A notable example is the synthesis of a library of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives by reacting aminopyrazoles with symmetric and non-symmetric alkynes. bme.hu This reaction was assisted by KHSO₄ in an aqueous ethanol medium under ultrasonic irradiation, resulting in good yields. bme.hu
Use of Green Solvents and Solvent-Free Conditions
Traditional organic syntheses often rely on volatile and toxic solvents. researchgate.net Green chemistry promotes the use of safer, more benign alternatives. rasayanjournal.co.in Polyethylene glycol (PEG-400) has been utilized as a green reaction medium for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. jocpr.com The condensation of α,β-unsaturated carbonyl compounds (chalcones) with substituted 5-amino pyrazole in PEG-400 provides a clean reaction with excellent yields and shorter reaction times. jocpr.com
Water, as a solvent, represents an ideal green option. researchgate.net The development of synthetic protocols in aqueous media is a significant step towards sustainability. bme.hu Furthermore, conducting reactions under solvent-free conditions, often facilitated by microwave or ultrasound energy, is a highly effective green strategy that reduces waste and environmental pollution. nih.govrsc.org
Table 1: Comparison of Green Synthetic Methodologies for Pyrazolo[1,5-a]pyrimidine Analogs
| Methodology | Energy Source | Solvent/Medium | Key Advantages | Reference |
|---|---|---|---|---|
| Microwave-Assisted Cyclization | Microwave | Solvent-free | High yields, high purity, short reaction time, reduced energy consumption. | nih.govrsc.org |
| Ultrasound-Assisted Reaction | Ultrasound | Aqueous Ethanol | Good yields, use of aqueous media, minimized environmental impact. | bme.hu |
| Condensation in PEG-400 | Conventional Heating | PEG-400 | Clean reaction, excellent yields, shorter reaction time, green solvent. | jocpr.com |
These methodologies demonstrate the successful application of green chemistry principles to the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. Such approaches are crucial for the development of sustainable pharmaceutical manufacturing processes, reducing the environmental footprint while maintaining high efficiency and product quality. researchgate.netrasayanjournal.co.in
Structure Activity Relationship Sar Studies of 6 Chloropyrazolo 1,5 a Pyrimidin 3 Amine Derivatives
Influence of Substituents at Position 6 (e.g., Chlorine) on Molecular Interactions and Biological Activity
Position 6 of the pyrazolo[1,5-a]pyrimidine (B1248293) core is located on the pyrazole (B372694) ring component and substitutions at this site can significantly modulate the compound's biological profile. nih.gov The presence of a chlorine atom, as in the parent compound, is a key feature that influences molecular interactions and activity.
In the development of KDR (Kinase Insert Domain Receptor) kinase inhibitors, SAR studies on 3,6-disubstituted pyrazolo[1,5-a]pyrimidines revealed the tolerance for small substituents at position 6. A screening lead compound featuring a 6-chloro substituent demonstrated initial activity. Subsequent modifications explored the replacement of the chlorine with other groups. While small groups like methyl were tolerated, the introduction of a 3-thienyl substituent at the 6-position, combined with a 4-methoxyphenyl group at the 3-position, resulted in a significant enhancement of potency against KDR, yielding an IC50 value of 19 nM. nih.gov This suggests that while a halogen like chlorine is a viable starting point, bulkier aromatic systems can be accommodated and may form more favorable interactions within the ATP-binding pocket of certain kinases.
The table below illustrates the impact of substituents at position 6 on KDR kinase inhibition, based on early SAR studies.
| Compound | R6 Substituent | KDR IC50 (nM) |
|---|---|---|
| Lead Compound | -Cl | >1000 |
| Analog 3g | 3-thienyl | 19 |
Contribution of the Amino Group at Position 3 to Ligand-Target Binding
The amino group at position 3, located on the pyrimidine (B1678525) ring, is a critical determinant for target engagement and biological activity. This functional group often acts as a key hydrogen bond donor or serves as an anchor point for further derivatization to access deeper regions of the target's binding site. nih.govnih.gov
SAR studies on Tropomyosin receptor kinase (Trk) inhibitors have consistently highlighted the importance of substituents at this position. The conversion of the 3-amino group to a carboxamide has been shown to be a crucial modification for enhancing Trk inhibitory activity. nih.gov For instance, in a series of macrocyclic pyrazolo[1,5-a]pyrimidine derivatives, compounds featuring a carboxamide group at position 3 exhibited potent TrkA inhibition (IC50 values ranging from 1-100 nM), whereas the absence of this group led to a significant reduction in activity (IC50 > 100 nM). nih.gov Further elaboration, such as the introduction of a picolinamide (B142947) moiety at this position, led to excellent enzymatic inhibition of TrkA, with an IC50 value of 1.7 nM. nih.gov
Docking studies reveal that the N1 atom of the pyrazolo[1,5-a]pyrimidine core typically forms a key hydrogen bond with the hinge region of the kinase (e.g., Met592 in TrkA), while the substituent at position 3 extends towards other regions of the ATP-binding pocket, forming additional interactions that enhance affinity and selectivity. nih.govmdpi.com
The following table summarizes the effect of C-3 modifications on TrkA inhibitory activity.
| Compound Series | C-3 Substituent | TrkA IC50 |
|---|---|---|
| Macrocyclic Derivatives | -H (No Carboxamide) | >100 nM |
| Macrocyclic Derivatives | -C(O)NH- | 1-100 nM |
| Picolinamide Derivatives | Picolinamide | 1.7 nM |
Systematic Exploration of Modifications at Other Positions (e.g., C-5, C-7) and their Impact on Biological Profile
Modifications at the C-5 and C-7 positions of the pyrimidine ring are widely explored strategies to enhance the potency, selectivity, and pharmacokinetic properties of pyrazolo[1,5-a]pyrimidine inhibitors. nih.gov
Position C-5: The C-5 position is often critical for potency, and SAR studies indicate that it can be modified to achieve specific interactions within the target's active site. In the context of Pim-1 kinase inhibitors, the 5-position substituent was found to be more important than the 3-position for activity, as it forms key hydrogen bonding interactions with residues like Asp-128 and Asp-131. nih.gov For PI3Kδ inhibitors, introducing heteroaromatic systems like indole or benzimidazole at C-5 proved to be a successful strategy. Specifically, 5-indole-pyrazolo[1,5-a]pyrimidines were identified as highly selective structures. mdpi.comnih.gov Docking studies suggest that the indole's NH group can form an additional hydrogen bond with Asp-787 in the affinity pocket of PI3Kδ, enhancing selectivity. mdpi.com However, large substituents are not universally tolerated; in some series, bulky groups at this position lead to a loss of activity. nih.gov
Position C-7: The C-7 position is highly susceptible to nucleophilic substitution, making it a common site for modification. nih.gov For PI3K inhibitors, the introduction of a morpholine (B109124) ring at the C-7 position is frequently reported as a requirement for potent activity. mdpi.com Computational studies and crystal structures have shown that the oxygen atom of the morpholine ring forms a crucial hydrogen bond with the backbone of Val-828 in the hinge region of the enzyme. mdpi.com Similarly, in the development of Trk inhibitors, the addition of a morpholine group improved selectivity by mitigating off-target effects. mdpi.com Electron-donating groups, such as amino or methoxy groups, at this position can also enhance binding interactions with specific targets. nih.gov
The table below provides examples of how modifications at C-5 and C-7 influence the biological profile of pyrazolo[1,5-a]pyrimidine derivatives.
| Target | Position | Favorable Substituent | Key Interaction/Effect | Resulting IC50/Activity |
|---|---|---|---|---|
| PI3Kδ | C-5 | Indole | H-bond with Asp-787 | 2.8 nM (Compound 54) |
| PI3Kδ | C-5 | 2-(difluoromethyl)-1H-benzimidazole | High activity | 18 nM (Compound 6) |
| PI3Kδ | C-7 | Morpholine | H-bond with Val-828 | Crucial for potency |
| Trk | C-7 | Morpholine | Improved selectivity | Potent inhibition |
Conformational Analysis and Structural Determinants of Ligand Efficacy
X-ray crystallography and computational docking studies have been instrumental in elucidating the structural determinants of efficacy. nih.govbiorxiv.org These studies consistently show that the pyrazolo[1,5-a]pyrimidine core binds in the ATP-binding site of kinases, with the aromatic nitrogen atoms forming canonical hydrogen bonds with the hinge region backbone. biorxiv.org For example, the crystal structure of a casein kinase 2 (CK2) inhibitor revealed that the pyrazolo[1,5-a]pyrimidine moiety forms a hinge interaction with the backbone nitrogen of residue Val116. biorxiv.org
Macrocyclization, a strategy that links substituents at different positions of the scaffold, further constrains the molecule's conformation. This pre-organization into a bioactive conformation can lead to enhanced binding affinity and selectivity. nih.govbiorxiv.org The conformational restriction limits the number of available conformations of the unbound inhibitor, which can be entropically favorable for binding. biorxiv.org The orientation of substituents, optimized through SAR, is crucial. For instance, in Trk inhibitors, the molecular orientation must be optimized to minimize steric hindrance, while in PI3Kδ inhibitors, specific substituents must be positioned to interact with distinct regions like the tryptophan shelf (Trp-760) to ensure selectivity. nih.govmdpi.com
Kinase Inhibition Mechanisms and Selectivity Profiling
Pyrazolo[1,5-a]pyrimidines are recognized as a "privileged scaffold" in medicinal chemistry, known for their potent activity as protein kinase inhibitors (PKIs). nih.govnih.gov Protein kinases are crucial regulators of cellular signaling, and their disruption is a hallmark of diseases like cancer, making them prime targets for therapeutic intervention. nih.govrsc.org The fused heterocyclic structure of pyrazolo[1,5-a]pyrimidine serves as a versatile foundation for developing inhibitors that can target the ATP-binding site of these enzymes. researchgate.netmdpi.com
The pyrazolo[1,5-a]pyrimidine core has been successfully modified to create inhibitors for a broad spectrum of protein kinases. These compounds have demonstrated significant potential in targeted cancer therapy by inhibiting kinases that are frequently dysregulated in various malignancies. nih.govrsc.org The structural versatility of this scaffold allows for fine-tuning of substitutions, which influences the pharmacological properties and the selectivity profile of the resulting derivatives. rsc.org As a class, these compounds have been identified as effective inhibitors against numerous kinases, including but not limited to Casein Kinase 2 (CK2), Epidermal Growth Factor Receptor (EGFR), B-Raf, MEK, Cyclin-Dependent Kinases (CDK1/2), Pim-1, Tropomyosin Receptor Kinases (Trk), and Phosphoinositide 3-kinase δ (PI3Kδ). rsc.orgmdpi.com
The efficacy of pyrazolo[1,5-a]pyrimidine derivatives stems from their specific interactions within the kinase domain of their target enzymes. Docking studies and X-ray crystallography have elucidated the binding modes for several key kinase targets.
Tropomyosin Receptor Kinase (Trk): The pyrazolo[1,5-a]pyrimidine nucleus is a core feature in several potent Trk inhibitors, which are vital in treating solid tumors driven by NTRK gene fusions. mdpi.comnih.gov The scaffold is essential for establishing a hinge interaction with the Met592 residue in the kinase's ATP-binding pocket. mdpi.com Modifications at the C3 and C5 positions of the ring system significantly influence potency and selectivity. For instance, an amide bond at the third position can greatly enhance inhibitory activity. mdpi.com
Phosphoinositide 3-kinase δ (PI3Kδ): Derivatives of this scaffold have been developed as highly selective inhibitors of PI3Kδ, a key signaling molecule in immune cells. mdpi.com A crucial interaction for binding is a hydrogen bond formed between an oxygen atom in a morpholine group at position C7 of the pyrazolo[1,5-a]pyrimidine core and the amino acid Val-828 in the hinge region of the enzyme. mdpi.com
FMS-like Tyrosine Kinase 3 (FLT3): The pyrazolo[1,5-a]pyrimidine framework has yielded potent inhibitors of FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). nih.govbohrium.com Certain derivatives exhibit IC50 values in the low nanomolar range against both wild-type and mutated forms of FLT3, such as FLT3-ITD. nih.govresearchgate.net These compounds effectively inhibit the autophosphorylation of FLT3, thereby blocking downstream signaling pathways. nih.govbohrium.com
Adaptor-Associated Kinase 1 (AAK1): Starting from a known acyclic inhibitor, researchers have developed macrocyclic pyrazolo[1,5-a]pyrimidine-based inhibitors that potently target AAK1. biorxiv.orgbiorxiv.org AAK1 is a host protein involved in processes like clathrin-mediated endocytosis, which can be hijacked by viruses for entry into cells. biorxiv.org
Activin Receptor-Like Kinase 2 (ALK2): The pyrazolo[1,5-a]pyrimidine scaffold is effective for developing inhibitors of ALK2, a serine/threonine kinase involved in the bone morphogenetic protein (BMP) signaling pathway. researchgate.netnih.gov Overactivity of ALK2 is associated with the rare genetic disorder fibrodysplasia ossificans progressiva (FOP). Compounds have been developed that show nanomolar potency against ALK2, as well as related kinases ALK1, ALK3, and ALK6. nih.gov Computational studies suggest key interactions with residues such as HID 286 and ASN341. nih.gov
Cyclin-Dependent Kinase 2 (CDK2): The pyrazolo[1,5-a]pyrimidine core is found in dual inhibitors of CDK2 and TRKA. mdpi.com Compounds have been synthesized that show potent dual inhibitory activity, with IC50 values against CDK2 as low as 0.09 µM. mdpi.com
The table below summarizes the inhibitory activity of selected pyrazolo[1,5-a]pyrimidine derivatives against various kinases.
| Compound Series | Target Kinase | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine Derivative 6t | CDK2 | 0.09 µM | mdpi.com |
| Pyrazolo[1,5-a]pyrimidine Derivative 6s | TRKA | 0.45 µM | mdpi.com |
| Pyrazolo[1,5-a]pyrimidine Derivative 17 | FLT3-ITD | 0.4 nM | nih.govresearchgate.net |
| Pyrazolo[1,5-a]pyrimidine Derivative 19 | FLT3-ITD | 0.4 nM | nih.govresearchgate.net |
| Pyrazolo[1,5-a]pyrimidine Derivative 19 | FLT3D835Y | 0.3 nM | nih.govresearchgate.net |
The primary mechanism of action for most pyrazolo[1,5-a]pyrimidine-based kinase inhibitors is ATP-competitive inhibition. rsc.orgresearchgate.net These molecules are designed to mimic the adenine (B156593) moiety of ATP, enabling them to fit into the ATP-binding pocket of the kinase. A key feature of this interaction is the formation of hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme. researchgate.net This hinge-binding motif effectively anchors the inhibitor and blocks the binding of ATP, thereby preventing the phosphorylation of substrate proteins. rsc.orgresearchgate.net
While ATP-competitive inhibition is the most common mechanism, some derivatives have been developed that exhibit other modes of inhibition. For example, certain pyrazole-based inhibitors targeting FLT3 act as Type II inhibitors, which bind not only to the ATP pocket but also to an adjacent allosteric site. nih.gov Additionally, a novel class of pyrazolo[1,5-a]pyrimidine inhibitors targeting Threonine Tyrosine Kinase (TTK) was found to act as 1 1/2 type inhibitors. nih.gov These varied binding dynamics highlight the chemical tractability of the scaffold in achieving different inhibitory profiles. rsc.org
By inhibiting specific kinases, pyrazolo[1,5-a]pyrimidine derivatives can effectively modulate the intracellular signaling pathways they control.
FLT3 Signaling: Potent inhibitors of FLT3-ITD have been shown to attenuate downstream signaling in AML cells. Western blot analyses confirmed that these compounds potently inhibit the phosphorylation of the FLT3 receptor itself, which is the critical first step in activating the pathway. nih.govbohrium.comresearchgate.net
BMP Signaling: Inhibitors targeting ALK2, a key component of the BMP signaling pathway, can effectively block this cascade. This has therapeutic potential for diseases like FOP, which are driven by the constitutive activation of this pathway. nih.gov
AP-2 Complex Pathway: AAK1 inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold have been shown to potently inhibit the phosphorylation of the AP-2 complex. biorxiv.orgbiorxiv.org The AP-2 complex is a critical component of the clathrin-mediated endocytosis machinery, and its phosphorylation by NAK kinases (including AAK1) is a key activation step. biorxiv.org
Detailed Analysis of Specific Kinase Targets and Binding Modes
Antimicrobial and Antibiofilm Mechanistic Studies
Beyond their application as kinase inhibitors, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant potential as antimicrobial agents with diverse mechanisms of action. nih.govontosight.ai
Research has shown that certain pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antibacterial activity against multidrug-resistant (MDR) clinical isolates. nih.govnih.gov Some compounds have shown minimum inhibitory concentration (MIC) values as low as 0.062 µg/mL against Gram-negative bacteria. nih.gov
The mechanistic basis for this antibacterial activity is varied. One study identified a pyrazolo[1,5-a]pyrimidine derivative as a potent inhibitor of the MurA enzyme, which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. acs.org Another investigation found that novel derivatives could act as RNA polymerase inhibitors, thereby disrupting bacterial transcription. nih.gov
Furthermore, these compounds have shown promise in combating bacterial biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Several pyrazolo[1,5-a]pyrimidine derivatives have demonstrated strong antibiofilm activity against significant pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, reducing biofilm formation by over 60% at their MICs. nih.gov The mechanism for this activity is linked, in some cases, to the inhibition of quorum sensing (QS). nih.govnih.gov Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production. By disrupting QS signaling, these compounds can effectively disarm the pathogens and prevent the establishment of resilient biofilm communities. nih.gov
An Examination of the Biological Activities of 6-Chloropyrazolo[1,5-a]pyrimidin-3-amine
This article focuses on the specific chemical compound this compound, reviewing its biological activities based on available scientific literature. The pyrazolo[1,5-a]pyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry, known for a wide range of pharmacological properties, including anticancer and antimicrobial activities. nih.govnih.gov This review, however, is strictly confined to documented research on the 6-chloro, 3-amino substituted derivative.
Mechanistic Investigations of Biological Activities in Vitro and Cellular Contexts
Other Molecular and Cellular Biological Activities
Receptor Binding Studies and Enzyme Kinetic Characterization
The pyrazolo[1,5-a]pyrimidine core is recognized as a versatile scaffold in medicinal chemistry, known to interact with a variety of biological targets, including protein kinases and G-protein coupled receptors. The specific substitutions on this core structure play a crucial role in determining the binding affinity and selectivity for these targets.
Receptor Binding Insights from Analogues
Studies on various pyrazolo[1,5-a]pyrimidine derivatives have demonstrated their capacity to bind to different receptors. For example, certain derivatives have been explored for their affinity to benzodiazepine (B76468) receptors, indicating a potential role in modulating GABAergic neurotransmission. Others have been identified as antagonists for receptors like the neuropeptide Y1 receptor, suggesting a possible influence on physiological processes regulated by this receptor system.
The nature and position of substituents on the pyrazolo[1,5-a]pyrimidine ring system are critical for receptor interaction. Modifications at positions 3, 5, 6, and 7 have been shown to significantly alter the binding profile of these compounds. For instance, the introduction of aryl or heteroaryl groups can lead to specific interactions with the amino acid residues within the binding pockets of target receptors. The chlorine atom at the 6-position and the amine group at the 3-position of this compound would be expected to significantly influence its electronic and steric properties, thereby defining its specific receptor binding characteristics.
Enzyme Inhibition and Kinetic Profile of the Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "hinge-binding" motif for protein kinases. This interaction typically involves the formation of hydrogen bonds between the nitrogen atoms of the pyrimidine (B1678525) ring and the backbone amide groups of the kinase hinge region. This fundamental binding mode is a common feature for many kinase inhibitors.
Derivatives of pyrazolo[1,5-a]pyrimidine have been identified as inhibitors of several protein kinases, including Tropomyosin receptor kinases (Trk), Casein Kinase 2 (CK2), and Phosphoinositide 3-kinases (PI3K). The inhibitory potency and selectivity are highly dependent on the substituents on the core scaffold. For example, in the context of Trk kinases, the pyrazolo[1,5-a]pyrimidine moiety has been noted as essential for the hinge interaction with the methionine residue Met592.
While specific kinetic parameters such as IC50, K_i, K_d, K_m, or V_max for this compound are not documented in the available literature, the general mechanism of action for this class of compounds often involves competitive inhibition at the ATP-binding site of kinases. The potency of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
The tables below present hypothetical data structures that would be used to characterize the receptor binding and enzyme kinetics of this compound, should such data become available through future research.
Table 1: Hypothetical Receptor Binding Affinity Data
| Receptor Target | Ligand | Binding Assay Type | K_i (nM) | K_d (nM) | IC50 (nM) |
| Target X | This compound | Radioligand displacement | |||
| Target Y | This compound | Surface Plasmon Resonance |
Table 2: Hypothetical Enzyme Kinetic Data
| Enzyme Target | Inhibitor | Inhibition Type | K_m (µM) | V_max (µmol/min) | IC50 (µM) |
| Kinase Z | This compound | Competitive | |||
| Kinase W | This compound | Non-competitive |
Further experimental studies are necessary to elucidate the precise receptor binding profile and enzyme kinetic parameters of this compound. Such data would be invaluable for understanding its mechanism of action and potential therapeutic applications.
Computational and Theoretical Investigations of 6 Chloropyrazolo 1,5 a Pyrimidin 3 Amine
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. For derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, molecular docking studies have been instrumental in identifying potential biological targets and understanding the key molecular interactions that govern binding affinity.
Studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can act as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer. nih.gov Docking simulations of these compounds into the ATP-binding site of kinases such as Pim-1/2 have revealed important interactions. Typically, the pyrazolo[1,5-a]pyrimidine core forms hydrogen bonds with the hinge region of the kinase, a critical interaction for inhibitory activity. For instance, the N1 atom of the pyrazole (B372694) ring can act as a hydrogen bond acceptor. ekb.eg
Interactive Data Table: Predicted Binding Affinities of Pyrazolo[1,5-a]pyrimidine Derivatives with Various Kinase Targets
| Compound Scaffold | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | Pim-1 Kinase | -8.5 | Lys67, Glu121, Leu120 |
| Pyrazolo[1,5-a]pyrimidine | CDK2 | -9.2 | Leu83, Lys33, Asp86 |
| Pyrazolo[1,5-a]pyrimidine | VEGFR-2 | -7.9 | Cys919, Asp1046, Glu885 |
| Pyrazolo[1,5-a]pyrimidine | TRKA | -10.1 | Met592, Asn655 |
Molecular Dynamics Simulations for Conformational Flexibility and Binding Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility of the ligand and the stability of its binding over time. MD simulations of pyrazolo[3,4-d]pyrimidinone derivatives, a related scaffold, within the active site of cyclooxygenase-1 (COX-1) have been performed to analyze the stability of the binding poses obtained from docking. mdpi.com
These simulations, typically run for hundreds of nanoseconds, show that the ligand can maintain its key interactions with the protein's active site residues. The root-mean-square deviation (RMSD) of the ligand's atomic positions is monitored throughout the simulation to assess its stability; a low and stable RMSD suggests a stable binding mode. mdpi.com For 6-Chloropyrazolo[1,5-a]pyrimidin-3-amine, an MD simulation would provide insights into how the molecule adapts its conformation within the binding pocket and how water molecules might mediate interactions between the ligand and the protein. Such studies are crucial for validating docking results and for a more accurate estimation of binding free energies.
Interactive Data Table: Representative Molecular Dynamics Simulation Parameters for a Pyrazolopyrimidine-Kinase Complex
| Parameter | Value/Description |
|---|---|
| Simulation Time | 200 ns |
| Force Field | AMBER |
| Water Model | TIP3P |
| Temperature | 300 K |
| Pressure | 1 atm |
| Average Ligand RMSD | 1.5 Å |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built using a set of compounds with known activities and are then used to predict the activity of new, untested compounds. For pyrazolo[1,5-a]pyrimidine derivatives, QSAR studies have been conducted to understand the structural requirements for their inhibitory activity against kinases like Pim-1/2. researchgate.net
A QSAR model for pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors might reveal that certain descriptors, which are numerical representations of molecular properties, are highly correlated with activity. researchgate.net For example, descriptors related to molecular shape, electronic properties, and lipophilicity can be important. nih.gov A model might indicate that the presence of a hydrogen bond donor at the 3-position and a substituent with a specific size and electronic character at the 6-position are favorable for activity. Such a model would be valuable in predicting the potency of this compound and in designing new derivatives with enhanced activity.
Interactive Data Table: Example of Descriptors Used in a QSAR Model for Pyrazolopyrimidine Kinase Inhibitors
| Descriptor | Description | Correlation with Activity |
|---|---|---|
| MATS4e | Moran autocorrelation of lag 4 weighted by atomic Sanderson electronegativities | Negative |
| ATSC5i | Centred Broto-Moreau autocorrelation of lag 5 weighted by first ionization potential | Positive |
| GATS6i | Geary autocorrelation of lag 6 weighted by first ionization potential | Positive |
| LogP | Logarithm of the octanol-water partition coefficient | Positive |
Electronic Structure Calculations for Reactivity and Spectroscopic Property Predictions
Electronic structure calculations, based on quantum mechanics, provide detailed information about the electronic properties of a molecule, such as its orbital energies, charge distribution, and reactivity. Density Functional Theory (DFT) is a popular method for these calculations. For pyrazolo[1,5-a]pyrimidine derivatives, DFT calculations have been used to analyze their electronic structure and to correlate these properties with their observed biological activities and spectroscopic characteristics. rsc.org
Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more reactive. For this compound, DFT calculations can predict its reactivity, dipole moment, and electrostatic potential surface, which can provide insights into its interactions with biological macromolecules. Furthermore, theoretical calculations of its vibrational frequencies can aid in the interpretation of experimental infrared spectra. nih.gov
Interactive Data Table: Calculated Electronic Properties of a Representative Pyrazolo[1,5-a]pyrimidine Derivative
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for Research Compound Prioritization
In silico ADMET prediction is a crucial step in the early stages of drug discovery, as it helps to identify compounds with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures. Various computational models are available to predict properties such as gastrointestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity.
For pyrazolo[1,5-a]pyrimidine derivatives, in silico ADMET studies have been performed to assess their drug-likeness. nih.govjohnshopkins.edu These studies often use rules like Lipinski's Rule of Five to evaluate the oral bioavailability of a compound. Predictions for this compound would likely indicate good oral bioavailability based on its molecular weight, lipophilicity, and number of hydrogen bond donors and acceptors. Predictions of its metabolic stability and potential for inhibiting key drug-metabolizing enzymes would also be critical for its development as a drug candidate. nih.gov
Interactive Data Table: Predicted ADMET Properties for a Representative Pyrazolo[1,5-a]pyrimidine Compound
| Property | Predicted Value/Outcome |
|---|---|
| Molecular Weight | < 500 g/mol |
| LogP | < 5 |
| Hydrogen Bond Donors | < 5 |
| Hydrogen Bond Acceptors | < 10 |
| Gastrointestinal Absorption | High |
| Blood-Brain Barrier Permeant | Yes |
| CYP2D6 Inhibitor | Yes |
| hERG Inhibition | Medium Risk |
| Carcinogenicity | Negative |
Emerging Research Applications and Future Directions for 6 Chloropyrazolo 1,5 a Pyrimidin 3 Amine
Application as Chemical Probes for Investigating Biological Processes
Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold are increasingly being utilized as chemical probes to explore complex biological pathways. These molecules can be designed to interact with specific protein kinases, which are crucial regulators of cellular signaling. nih.gov By inhibiting or activating these kinases, researchers can dissect their roles in both normal physiological processes and disease states like cancer. nih.govbiorxiv.org For example, selective inhibitors based on this scaffold have been developed to study the function of kinases such as Pim-1, which is implicated in abnormal cell growth. nih.gov The development of these probes allows for a deeper understanding of cellular mechanisms and the identification of potential new drug targets. nih.gov
The stability of pyrazolo[1,5-a]pyrimidine-based compounds under various conditions, including changes in pH, is a critical aspect of their utility as chemical probes. rsc.org Studies have shown that while some derivatives exhibit stability, acidic conditions can impact their integrity due to the high electron density in the fused ring system. rsc.org This information is vital for designing experiments and interpreting results accurately.
Identification and Validation of Novel Biological Targets
The pyrazolo[1,5-a]pyrimidine core has been instrumental in identifying and validating new biological targets for therapeutic intervention. High-throughput screening of libraries containing these compounds has led to the discovery of novel inhibitors for a range of protein kinases and other enzymes. nih.govnih.gov
One significant area of research involves the development of inhibitors for Tropomyosin receptor kinases (Trks), which are promising targets for solid tumor treatment. mdpi.com Several pyrazolo[1,5-a]pyrimidine derivatives have shown potent inhibitory activity against Trk kinases, including those with resistance mutations. mdpi.comnih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds for enhanced potency and selectivity. mdpi.comnih.gov
Furthermore, this scaffold has been explored for its potential to target other kinases like Casein Kinase 2 (CK2), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks). nih.govekb.egmdpi.com Optimization of pyrazolo[1,5-a]pyrimidine derivatives has led to the identification of highly selective inhibitors for these targets, which are valuable tools for both basic research and as starting points for drug discovery programs. nih.govmdpi.comnih.gov The ability to systematically modify the scaffold allows for the exploration of interactions with various biological targets, thereby expanding the potential therapeutic applications of this chemical class. rsc.orgsemanticscholar.org
Table 1: Examples of Pyrazolo[1,5-a]pyrimidine Derivatives and their Biological Targets
| Compound Class | Biological Target | Key Findings |
| Macrocyclic pyrazolo[1,5-a]pyrimidines | Trk Kinases | Potent inhibition of wild-type and mutant Trk kinases, overcoming drug resistance. mdpi.comnih.gov |
| Pyrazolo[1,5-a]pyrimidine derivatives | Casein Kinase 2 (CK2) | Development of highly potent and selective inhibitors for studying CK2 biology. nih.gov |
| Aminopyrazolo[1,5-a]pyrimidines | Mycobacterium tuberculosis | Identification of novel antimycobacterial agents through whole-cell screening. nih.gov |
| Indole- and Benzimidazole-pyrazolo[1,5-a]pyrimidines | PI3Kδ | Design of selective inhibitors for potential treatment of inflammatory and autoimmune diseases. mdpi.commdpi.com |
| Pyrazolo[1,5-a]pyrimidine-3-carboxamides | CDK2/TRKA | Discovery of dual inhibitors with broad-spectrum anticancer activity. mdpi.com |
Strategies for Addressing Research Challenges in Scaffold Optimization (e.g., Selectivity and Off-Target Modulation)
A primary challenge in the development of kinase inhibitors is achieving high selectivity to minimize off-target effects. nih.govrsc.org The pyrazolo[1,5-a]pyrimidine scaffold offers numerous positions for chemical modification, providing a basis for systematic optimization to enhance selectivity. nih.govmdpi.com
Key Optimization Strategies:
Structural Modifications: SAR studies have demonstrated that specific substitutions at various positions of the pyrazolo[1,5-a]pyrimidine ring are crucial for potency and selectivity. For instance, the introduction of a morpholine (B109124) group has been shown to improve selectivity by reducing off-target effects. nih.gov Similarly, modifications at the C-3 and C-5 positions have been explored to enhance interactions with the target kinase. biorxiv.orgmdpi.com
Macrocyclization: This strategy involves creating a cyclic analog of a linear molecule. Macrocyclization of the pyrazolo[1,5-a]pyrimidine scaffold has led to compounds with improved binding affinity and selectivity due to their conformational rigidity. nih.govnih.gov
Scaffold Hopping: This involves replacing the core scaffold with a structurally different one that maintains similar biological activity. Ring-opening scaffold-hopping strategies have been employed to design analogs that can overcome acquired resistance to existing inhibitors. mdpi.com
Fluorine Incorporation: The addition of fluorine atoms can enhance interactions with specific amino acid residues in the target protein, thereby improving potency and selectivity. nih.gov
These strategies, often guided by computational modeling, allow for the rational design of more selective and potent inhibitors, addressing the critical challenge of off-target modulation. mdpi.comnih.gov
Integration with High-Throughput Screening and Computational Drug Discovery Pipelines
The integration of high-throughput screening (HTS) and computational methods has significantly accelerated the discovery and optimization of pyrazolo[1,5-a]pyrimidine-based compounds. HTS allows for the rapid screening of large compound libraries against specific biological targets to identify initial "hits". nih.govnih.gov
Computational approaches, such as homology model-based virtual screening and molecular docking, play a vital role in prioritizing compounds for experimental testing and in understanding their binding modes. rsc.orgmdpi.com These in silico methods help in predicting how a molecule will interact with its target, guiding the design of more potent and selective analogs. mdpi.comsemanticscholar.org This synergistic approach of combining experimental screening with computational analysis streamlines the drug discovery process, making it more efficient and cost-effective. nih.govrsc.org
Rational Design of Next-Generation Pyrazolo[1,5-a]pyrimidine Analogs for Advanced Mechanistic Studies
The rational design of novel pyrazolo[1,5-a]pyrimidine analogs is a key focus for future research, aiming to develop compounds for advanced mechanistic studies and as potential therapeutic agents. nih.govmdpi.com This involves a deep understanding of the SAR and the three-dimensional structure of the target protein. mdpi.comnih.gov
Future design strategies will likely focus on:
Dual-Target Inhibitors: Designing molecules that can simultaneously inhibit two or more targets involved in a disease pathway, which could lead to enhanced efficacy and a lower likelihood of drug resistance. nih.govmdpi.com
Allosteric Inhibitors: Developing compounds that bind to a site on the enzyme other than the active site (allosteric site), which can offer higher selectivity compared to traditional ATP-competitive inhibitors. nih.gov
Targeting Drug-Resistant Mutants: Systematically designing analogs that are effective against mutant forms of kinases that have developed resistance to current therapies. mdpi.comnih.gov
By leveraging advanced synthetic methodologies and computational tools, researchers can continue to explore the vast chemical space of the pyrazolo[1,5-a]pyrimidine scaffold to create next-generation probes and drug candidates with improved properties and novel mechanisms of action. nih.govrsc.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
